Cas no 2172004-70-3 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid)

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid
- 2172004-70-3
- 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid
- EN300-1551056
-
- Inchi: 1S/C24H22N2O5/c1-24(22(28)29)14-26(15-24)21(27)11-6-12-25-23(30)31-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20H,12-15H2,1H3,(H,25,30)(H,28,29)
- InChI Key: WEZWMJWJBAAIED-UHFFFAOYSA-N
- SMILES: OC(C1(C)CN(C(C#CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O
Computed Properties
- Exact Mass: 418.15287181g/mol
- Monoisotopic Mass: 418.15287181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 768
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 95.9Ų
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1551056-2.5g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1551056-10.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1551056-5000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1551056-0.5g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1551056-5.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1551056-500mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1551056-1000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1551056-0.1g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1551056-10000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1551056-1.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-3-methylazetidine-3-carboxylic acid |
2172004-70-3 | 1g |
$3368.0 | 2023-06-05 |
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid Related Literature
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
5. Book reviews
Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid
Introduction to 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid (CAS No. 2172004-70-3)
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid (CAS No. 2172004-70-3) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of azetidine, a four-membered heterocyclic ring, and incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. The unique structure of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its stability under mild conditions and ease of removal. In the context of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid, the Fmoc group plays a crucial role in protecting the amino functionality during synthetic manipulations, ensuring that the desired chemical transformations occur without unwanted side reactions. This feature is particularly important in the synthesis of peptides and peptidomimetics, where precise control over the sequence and reactivity of amino acids is essential.
The azetidine ring, another key structural element of this compound, is known for its high reactivity and potential to form stable complexes with various metal ions. This property makes 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid an attractive candidate for the development of metalloprotein inhibitors and other bioactive molecules. Recent studies have shown that azetidine-containing compounds can exhibit potent biological activities, including antiviral, antibacterial, and anticancer properties.
In the realm of medicinal chemistry, 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid has been explored for its potential as a building block in the synthesis of peptidomimetics designed to mimic natural peptides with enhanced stability and bioavailability. Peptidomimetics are increasingly being investigated as therapeutic agents due to their ability to overcome some of the limitations associated with traditional peptides, such as poor oral bioavailability and rapid degradation by proteolytic enzymes.
One notable application of this compound is in the development of inhibitors for proteases, which are enzymes that play critical roles in various physiological processes and diseases. For example, recent research has focused on designing peptidomimetics that can selectively inhibit specific proteases involved in cancer progression and metastasis. The Fmoc group in 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-y noyl - 3 - methylazetidine - 3 - carboxylic acid allows for precise control over the stereochemistry and reactivity of the amino acid residues, enabling the synthesis of highly specific inhibitors with improved pharmacological properties.
Beyond its applications in drug discovery, 1 - 4 - ({( 9 H - fluoren - 9 - ylmethoxycarbonyl } amino ) but - 2 - ynoyl - 3 - methylazetidine - 3 - carboxylic acid has also been studied for its potential use in materials science. The unique combination of functional groups in this compound makes it suitable for the preparation of functionalized polymers and other advanced materials with tailored properties. For instance, researchers have explored the use of azetidine-containing monomers in the synthesis of stimuli-responsive polymers that can change their conformation or properties in response to external stimuli such as pH or temperature changes.
In conclusion, 1 - 4 - ({( 9 H - fluoren - 9 - ylmethoxycarbonyl } amino ) but - 2 - ynoyl - 3 - methylazetidine - 3 - carboxylic acid (CAS No. 2172004 - 70 - 3) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique structural features, including the Fmoc protecting group and azetidine ring, make it an invaluable intermediate in synthetic chemistry and a promising candidate for the development of novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
2172004-70-3 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3-methylazetidine-3-carboxylic acid) Related Products
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)




